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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1683880

ENMD-2076 Tartrate Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals managing ENMD-2076
tartrate toxicity in animal studies.

Frequently Asked Questions (FAQSs)

Q1: What is ENMD-2076 and what is its mechanism of action?

Al: ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor.[1] Its
primary mechanism of action involves the inhibition of Aurora A kinase, a key regulator of
mitosis.[2][3] Additionally, it targets several receptor tyrosine kinases involved in angiogenesis
(the formation of new blood vessels), including Vascular Endothelial Growth Factor Receptors
(VEGFRSs) and Fibroblast Growth Factor Receptors (FGFRSs).[2][4] This dual action on both cell
proliferation and angiogenesis contributes to its anti-tumor activity.[2][3]

Q2: What are the most common toxicities observed with ENMD-2076 in animal studies?

A2: In preclinical studies, ENMD-2076 is generally described as well-tolerated at therapeutic
doses.[2][4] However, at higher exposures, several toxicities have been noted. In 28-day
continuous dosing studies in rats, observed toxicities included gastrointestinal issues,
abnormalities in liver function tests, bone marrow suppression, and changes to the adrenal
cortex.[3] Dental discoloration and abnormalities in the femoral growth plate, a potential effect
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of anti-angiogenic agents, were also seen in rats.[3] In dogs, the primary toxicity observed was
gastrointestinal.[3] In mice, doses up to 200 mg/kg/day are generally well-tolerated, but higher
doses (e.g., 400 mg/kg/day) have been associated with weight loss and mortality.[1]

Q3: Are the toxicities observed in animals reversible?

A3: Many of the toxicities observed in a 28-day rat toxicology study were reversible after a 28-
day recovery period.[3] This suggests that with appropriate management, such as dose
interruption or reduction, animals may recover from the adverse effects.

Q4: What is a suitable vehicle for oral administration of ENMD-2076 tartrate in mice?

A4: While specific formulation details for ENMD-2076 in the cited studies are not exhaustive, a
common vehicle for oral gavage of small molecules in mice is sterile water.[3] For compounds
with limited aqueous solubility, formulations using vehicles such as 0.5% methylcellulose or a
combination of DMSO, PEG300, Tween-80, and saline are often employed.[5][6] It is critical to
perform small-scale formulation trials to ensure the stability and homogeneity of the ENMD-
2076 suspension or solution before administration.

Troubleshooting Guide: Managing In Vivo Toxicities

This guide provides practical advice for managing adverse effects that may arise during
preclinical studies with ENMD-2076. The mainstay of toxicity management is intensive
supportive care, dose interruption, and, if necessary, dose reduction.[7]
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Observed Issue

Potential Cause / Monitoring

Suggested Action

Weight Loss (>15% of

baseline)

- General toxicity, reduced
food/water intake, Gl effects. -
Monitor body weight daily or at
least three times per week. -
Observe animals for signs of
distress, dehydration, or

reduced activity.

1. Dose Interruption: Pause
dosing for 1-3 days and
monitor for weight recovery. 2.
Supportive Care: Provide
hydration support (e.g.,
subcutaneous saline) and
palatable, high-calorie
supplemental food. 3. Dose
Reduction: If weight does not
recover or toxicity recurs upon
re-challenge, restart at a
reduced dose (e.g., 75% of the

original dose).

Gastrointestinal Distress

(Diarrhea, Dehydration)

- Direct effect of the compound
on the Gl tract.[3] - Monitor for
changes in fecal consistency

and signs of dehydration (e.g.,

skin tenting, lethargy).

1. Supportive Care: Ensure ad
libitum access to water.
Provide hydration support if
necessary.[7] 2. Dietary
Modification: Provide moist
chow to increase water intake.
3. Dose
Interruption/Reduction: Follow
the same procedure as for

weight loss.

Hypertension

- Mechanism-based toxicity
related to VEGFR inhibition.[7]
[8] - While not commonly
reported in mouse xenograft
studies, it is a known class
effect of VEGFR inhibitors.[7]
For studies in species where
blood pressure can be
monitored (e.g., telemeterized
dogs or rats), establish a

baseline before dosing.

1. Monitoring: Regularly
monitor blood pressure if the
animal model allows. 2. Dose
Modification: If significant
hypertension is observed,
consider dose reduction. In
clinical settings, anti-
hypertensive medications are
used.[8]
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- Effect on hematopoietic 1. Dose Interruption: Pause
progenitor cells.[3] - Monitor dosing if significant cytopenias

] complete blood counts (CBCs)  are observed and monitor for
Bone Marrow Suppression

] ] at baseline and at selected recovery. 2. Dose Reduction:
(Neutropenia, Anemia) ) ) )
time points during the study, Restart at a lower dose once
especially for longer-term counts have recovered to an
experiments. acceptable level.

Data Presentation

Table 1: Tolerability of ENMD-2076 in Murine Xenograft Models
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. Dosing Observed
Species Model Dose (Oral) . Reference
Schedule Tolerability
Well within
tolerability
HT-29
) 100 mg/kg & ] limits; no
Mice Colorectal Daily [1]
200 mg/kg outward
Cancer .
morbidity or
weight loss.
Eventual
HCT-116 Twice Daily )
_ weight loss
Mice Colorectal 200 mg/kg (400 mg/kg ) [1]
and mortality
Cancer total)
observed.
Minimal
H929 toxicity;
NOD/SCID 50, 100, & . _
] Plasmacytom Daily stable weight  [9]
Mice 200 mg/kg
a of treated
animals.
Well-tolerated
] with no
Various .
Up to 302 ] weight loss or
General Xenograft Daily o [10]
mg/kg morbidity
Models .
(exception:
A375 model).

Table 2: In Vitro Inhibitory Activity of ENMD-2076
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Target Kinase ICs0 (NM) Target Kinase ICs0 (NM)
Aurora A 14 FGFR1 92.7

FIt3 1.86 FGFR2 70.8
KDR/VEGFR2 58.2 Src 56.4
FIt4/VEGFR3 15.9 PDGFRa

Data compiled from
multiple sources.[7]
[11][12]

Experimental Protocols

Protocol 1: General In Vivo Efficacy and Tolerability Study in a Subcutaneous Xenograft Model

Animal Model: Utilize immunodeficient mice (e.g., NCr nude or CB.17 SCID) appropriate for
the selected cancer cell line.[3]

e Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 108 to 30 x 10° cells mixed
with Matrigel) into the flank of each mouse.[3]

o Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200
mm3). Randomize animals into treatment and control groups.

o Compound Preparation: Prepare ENMD-2076 tartrate in a suitable vehicle (e.g., sterile
water) for oral administration. Ensure the formulation is homogenous.

e Dosing: Administer ENMD-2076 or vehicle daily via oral gavage at the desired dose (e.g.,
100-200 mg/kg).[1] To minimize procedural stress, a technique of pre-coating the gavage
needle with a sucrose solution can be employed.[5]

e Monitoring Tumor Growth: Measure tumor dimensions with calipers at least twice weekly and
calculate tumor volume (e.g., Volume = (length x width?)/2).

 Toxicity Monitoring:
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o Record body weights at least three times per week.

o Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity,
grooming, or fecal consistency).

o Establish a threshold for intervention (e.g., >15% body weight loss) that triggers dose
interruption.

« Study Endpoint: Continue treatment for a defined period (e.g., 28 days) or until tumors in the
control group reach a predetermined maximum size.[1] Euthanize animals at the endpoint for
tissue collection and further analysis.
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Click to download full resolution via product page

Caption: Mechanism of action of ENMD-2076.
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Start Daily Dosing
of ENMD-2076

Daily Clinical Observation
& Regular Weight Checks

Toxicity Observed

(e.g., >15% Weight Loss) No Significant Toxicity

Pause Dosing

(1-3 Days) Continue Dosing

Provide Supportive Care
(Hydration, Nutrition)

Re-assess Animal Health

No Recovery Animal Recovered

Restart at Reduced Dose

Consider Euthanasia (e.q., 75% of Original)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase
Inhibitor, against Primary and Cell Line—Derived Human Colorectal Cancer Xenograft Models
- PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1683880?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683880?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3928713/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683880?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

2. Phase | safety, pharmacokinetic, and pharmacodynamic study of ENMD-2076, a novel
angiogenic and Aurora kinase inhibitor, in patients with advanced solid tumors - PubMed
[pubmed.ncbi.nim.nih.gov]

3. Phase | Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel
Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC
[pmc.ncbi.nlm.nih.gov]

4. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative
mechanisms of action - PubMed [pubmed.ncbi.nim.nih.gov]

5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral
Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. archive.cancerworld.net [archive.cancerworld.net]
8. youtube.com [youtube.com]

9. targetedonc.com [targetedonc.com]

10. medchemexpress.com [medchemexpress.com]

11. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in
recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nim.nih.gov]

12. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Managing ENMD-2076 Tartrate toxicity in animal
studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683880#managing-enmd-2076-tartrate-toxicity-in-
animal-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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